molecular formula C7H4BrN3O B12347421 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one

8-bromo-8H-pyrido[3,4-b]pyrazin-5-one

货号: B12347421
分子量: 226.03 g/mol
InChI 键: WSFJJQWYXZSGKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one is a brominated heterocyclic compound featuring a fused pyridine-pyrazinone core. The bromine substituent at the 8-position enhances its electrophilic reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

属性

分子式

C7H4BrN3O

分子量

226.03 g/mol

IUPAC 名称

8-bromo-8H-pyrido[3,4-b]pyrazin-5-one

InChI

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-4H

InChI 键

WSFJJQWYXZSGKY-UHFFFAOYSA-N

规范 SMILES

C1=CN=C2C(=N1)C(C=NC2=O)Br

产品来源

United States

准备方法

Condensation with Carbonyl Compounds

A foundational approach involves the condensation of 3,4-diamino-5-bromopyridine with carbonyl-containing reagents. For example, methyl oxo(phenyl)acetate reacts with 3,4-diamino-5-bromopyridine in methanol at room temperature to form 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one. This intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) under reflux to yield 8-bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine. Subsequent hydrazine hydrate treatment replaces the chloride with a hydrazino group, demonstrating the versatility of this pathway for functionalization.

Key Conditions

  • Reagents : 3,4-Diamino-5-bromopyridine, methyl oxo(phenyl)acetate
  • Solvent : Methanol
  • Temperature : Room temperature (24–48 hours)
  • Yield : ~60–85% after purification

Halogenation via Deprotometalation-Trapping Reactions

Lithium-Zinc Mediated Bromination

8-Bromo derivatives can be synthesized via deprotometalation-trapping using mixed lithium-zinc bases. For instance, treatment of pyrido[3,4-b]pyrazine with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and zinc chloride (ZnCl₂) in tetrahydrofuran (THF) at −20°C generates a zinc intermediate, which is trapped with bromine or trichloroisocyanuric acid to introduce bromine at the 8-position. This method is effective for regioselective bromination without requiring directing groups.

Key Conditions

  • Base : LiTMP (1.2 equiv)
  • Electrophile : Bromine or trichloroisocyanuric acid
  • Solvent : THF
  • Temperature : −20°C to room temperature
  • Yield : 60–62%

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Bromine can be introduced via Suzuki coupling using brominated boronic acids. For example, 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine reacts with tributyl(2,3-dihydrothieno[3,4-b]dioxin-5-yl)stannane in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in 1,4-dioxane/water. This yields 8-bromo-5-(2,3-dihydrothieno[3,4-b]dioxin-5-yl) derivatives with high regioselectivity.

Key Conditions

  • Catalyst : Pd(PPh₃)₄
  • Base : Cs₂CO₃
  • Solvent : 1,4-Dioxane/water
  • Temperature : 110°C (12 hours)
  • Yield : 83.5%

Silver-Catalyzed Cyclization

6-Endo-Dig Cyclization

A cascade reaction using silver nitrate (AgNO₃) promotes cyclization of 3-amino-1-phenylpyrazol-5-one with alkynyl aldehydes. While initially developed for pyrazolo[3,4-b]pyridines, this method adapts to pyrido[3,4-b]pyrazinones by substituting the alkyne precursor with brominated analogs. The reaction proceeds via silver coordination to the alkyne, followed by cyclization and demetallation.

Key Conditions

  • Catalyst : AgNO₃
  • Solvent : Ethanol
  • Temperature : Reflux (6 hours)
  • Yield : 49–70%

Comparative Analysis of Methods

Method Reagents Yield Regioselectivity Complexity
Cyclization Methyl oxo(phenyl)acetate, POCl₃ 60–85% Moderate Moderate
Deprotometalation LiTMP, ZnCl₂, Br₂ 60–62% High High
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃ 83.5% High Moderate
Silver-Catalyzed AgNO₃, alkynyl aldehydes 49–70% Moderate Low

Optimization Strategies

Solvent and Temperature Effects

  • Methanol vs. THF : Methanol favors cyclization but limits solubility for metalation steps, whereas THF enhances lithium-zinc reactivity.
  • Reflux vs. Room Temperature : Prolonged reflux (e.g., with POCl₃) improves chlorination efficiency but risks decomposition.

Catalyst Selection

  • Palladium vs. Silver : Pd catalysts excel in cross-coupling but require stringent anhydrous conditions, while AgNO₃ offers simplicity for cyclization.

科学研究应用

8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic properties.

作用机制

The mechanism of action of 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, leading to increased potency.

相似化合物的比较

Structural Analogs in Pharmaceutical Impurities

Compound : (7RS)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (Eszopiclone Impurity B)

  • Key Differences :
    • Substituents : Chloropyridinyl and hydroxyl groups vs. bromine in the target compound.
    • Bioactivity : The hydroxyl group in this impurity contributes to hydrogen bonding, affecting solubility and metabolic stability, whereas bromine in 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one enhances electrophilicity for cross-coupling reactions .
  • Synthesis : Synthesized via reduction and chlorination of eszopiclone intermediates, contrasting with bromination strategies required for the target compound .

Compound : 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 43200-81-3)

  • Key Differences: Ring System: Pyrrolo-pyrazinone vs. pyrido-pyrazinone. Reactivity: The hydroxyl group enables oxidation pathways, while bromine facilitates nucleophilic aromatic substitution .

Fused Heterocyclic Derivatives

Compound: Indeno[2,1-e]pyrazolo[3,4-b]pyrazin-5-one

  • Key Differences: Core Structure: Indeno-pyrazolo-pyrazinone vs. pyrido-pyrazinone. Synthesis: Formed via intramolecular Friedel-Crafts reactions, whereas pyrido-pyrazinones may require Cadogan cyclization .
  • Bioactivity : Exhibits moderate antibacterial and antifungal activity, suggesting brominated analogs could be optimized for enhanced potency .

Compound: 5H-Chromeno[3,4-b]pyrazin-5-one Derivatives

  • Key Differences: Fused Rings: Chromene (coumarin) vs. pyridine. Bioactivity: Chromeno-pyrazinones (e.g., lamellarin D) show anticancer activity, whereas brominated pyrido-pyrazinones may prioritize synthetic utility over direct bioactivity .

Brominated Heterocycles

Compound : 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 168123-82-8)

  • Key Differences: Functional Groups: Dione moieties vs. a single ketone in the target compound. Reactivity: The dione structure facilitates keto-enol tautomerism, whereas the pyrido-pyrazinone core is more electrophilic .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。